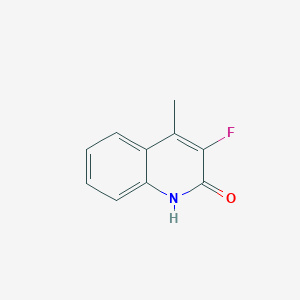
Methyl fluoroquinolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluoroquinolones are a type of antibiotic that kill or inhibit the growth of bacteria . They are derived from quinolones by adding a fluorine atom to nalidixic acid, enhancing its activity against bacteria and improving its absorption, metabolism, and excretion characteristics . Common fluoroquinolones include ciprofloxacin, delafloxacin, gemifloxacin, levofloxacin, moxifloxacin, norfloxacin (discontinued), and ofloxacin .
Synthesis Analysis
The synthesis of fluoroquinolones is complex and not fully understood . The first quinolone, nalidixic acid, was discovered as a by-product of the synthesis of the antimalarial drug chloroquine .Molecular Structure Analysis
Fluoroquinolones are bicyclic heterocyclic aromatic compounds with a ketone group at position 4, a carboxylic group at position 3, and a fluorine atom at position 6 . The general structure of fluoroquinolones uses an accepted numbering scheme for positions on the molecule .Chemical Reactions Analysis
Fluoroquinolones can undergo various chemical reactions. For instance, they can be determined through their derivative after being oxidized by nitrous acid before reacting with potassium iodide .Physical And Chemical Properties Analysis
Fluoroquinolones are known for their physicochemical properties. They are bicyclic heterocyclic aromatic compounds with a ketone group at position 4, a carboxylic group at position 3, and a fluorine atom at position 6 .科学的研究の応用
Antibacterial Applications
Fluoroquinolones, including Methyl fluoroquinolone, are known for their broad-spectrum antibacterial activity . They inhibit bacterial DNA-gyrase, which affects bacteria reproduction, making them highly effective against many types of bacteria . Their unique mechanism of action allows them to treat infectious diseases caused by strains resistant to many other classes of antibacterials .
Synthesis and Structural Modifications
A significant amount of research has been dedicated to improving synthetic procedures leading to fluoroquinolones, enhancing their yields and quality of products, and reducing the number of steps and cost of the synthesis . Structural modifications by incorporating substituents into various positions or by means of annelation have been discussed .
Metal Complexes
Fluoroquinolones, including Methyl fluoroquinolone, can bind metal ions forming complexes in which they can act as bidentate, unidentate, and bridging ligand . The formation of these complexes has significant implications for the solubility, pharmacokinetics, and bioavailability of fluoroquinolones .
Enhanced Antimicrobial Properties
The structural modification of the quinolone skeleton by incorporating fluorine atoms at various positions of the benzene ring resulted in a remarkable improvement of antimicrobial properties . This opened new prospects in clinical treatment of infections .
Analytical Applications
Complexation with metal ions has been used in two main analytical applications: determination of quinolones based on complexation with metal ions and, reversely, determination of metal ions based on complexation with quinolones .
Anticancer Activity
New strategies in the design of metal complexes of quinolones have led to compounds with anticancer activity . This shows the potential of Methyl fluoroquinolone in cancer research and treatment.
作用機序
- Human cells lack these enzymes, making methyl fluoroquinolone specific to bacterial DNA replication .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Safety and Hazards
Fluoroquinolones should be avoided in children under the age of 18 years unless they have a serious infection that cannot be treated with any other antibiotic . They can damage the weight-bearing joints in children, and children are also more susceptible to other adverse effects of fluoroquinolones, including tendinitis and tendon rupture . The FDA has advised that they are not suitable for common conditions such as sinusitis, bronchitis, and uncomplicated urinary tract infections, and should only be considered when treatment with other, less toxic antibiotics, has failed .
特性
IUPAC Name |
3-fluoro-4-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZWOFMQJMPNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20711868 |
Source


|
| Record name | 3-Fluoro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20711868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl fluoroquinolone | |
CAS RN |
198831-76-4 |
Source


|
| Record name | 3-Fluoro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20711868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-methoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2989363.png)
![6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2989365.png)
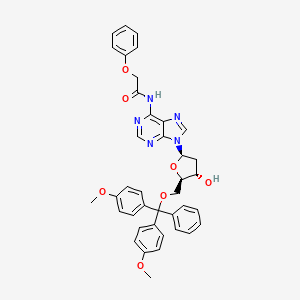

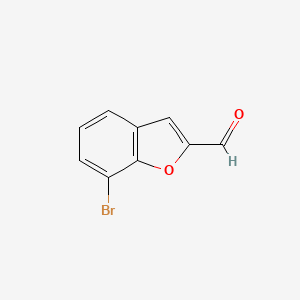
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2989371.png)
![[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2989373.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2989374.png)
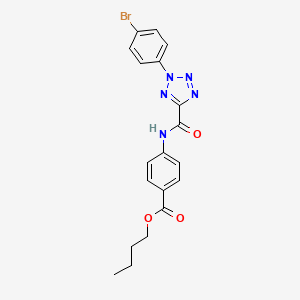
![3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B2989378.png)
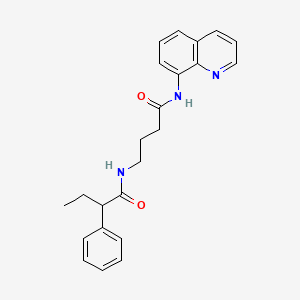
![Methyl 2-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2989382.png)